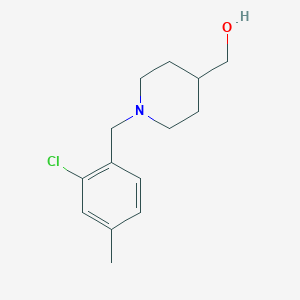

(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol

CAS No.: 1984387-17-8

Cat. No.: VC3114098

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1984387-17-8 |

|---|---|

| Molecular Formula | C14H20ClNO |

| Molecular Weight | 253.77 g/mol |

| IUPAC Name | [1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C14H20ClNO/c1-11-2-3-13(14(15)8-11)9-16-6-4-12(10-17)5-7-16/h2-3,8,12,17H,4-7,9-10H2,1H3 |

| Standard InChI Key | ZRYSXKBXIUSACP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CN2CCC(CC2)CO)Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)CN2CCC(CC2)CO)Cl |

Introduction

Chemical Properties and Structure

Basic Chemical Data

The compound (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1984387-17-8 |

| Molecular Formula | C₁₄H₂₀ClNO |

| Molecular Weight | 253.77 g/mol |

| Standard Purity (Commercial) | 95-98% |

The chemical structure features a piperidine ring as the core scaffold with a hydroxymethyl group at the 4-position and a 2-chloro-4-methylbenzyl moiety attached to the nitrogen atom . This molecular architecture creates a compound with both polar and non-polar regions, influencing its physicochemical behavior.

Structural Characteristics

The structure of (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol includes several key features that define its chemical identity:

-

A six-membered piperidine heterocyclic ring that typically adopts a chair conformation

-

A hydroxymethyl (-CH₂OH) group at the 4-position of the piperidine ring, providing a functional handle for potential reactions

-

A 2-chloro-4-methylbenzyl substituent at the nitrogen atom of the piperidine

-

Specifically positioned chloro (ortho) and methyl (para) substituents on the benzyl ring

The presence of the chloro substituent at the ortho position likely influences the rotational freedom around the N-benzyl bond, potentially affecting the three-dimensional conformation of the molecule . The methyl group at the para position contributes additional lipophilicity to the benzyl portion of the structure.

Structural Analogs and Related Compounds

Key Structural Analogs

Several compounds share structural similarities with (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol, differing primarily in the substitution pattern on the benzyl moiety:

These structural variations provide insight into the chemical space occupied by this family of compounds, highlighting the diversity that can be achieved through modifications of the benzyl substitution pattern.

Related Derivatives

In addition to direct structural analogs, the compound is related to several other piperidine derivatives:

-

(1-(4-Methylbenzyl)piperidin-4-yl)methanol hydrochloride (CAS: 1332531-01-7), which features a para-methyl substitution on the benzyl group and exists as a hydrochloride salt

-

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS: 853649-08-8), which contains a carboxylic acid substituent at the 3-position of the piperidine ring instead of a hydroxymethyl group at the 4-position

The existence of these related compounds suggests potential synthetic pathways and structural modifications that might be explored in research contexts.

Physicochemical Properties

While detailed experimental physicochemical data for (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol is limited in the available literature, certain properties can be inferred from its structure:

Solubility Profile

Based on its chemical structure, (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanol likely exhibits:

-

Moderate solubility in polar organic solvents (methanol, ethanol, acetonitrile)

-

Limited solubility in water

-

Good solubility in halogenated solvents (dichloromethane, chloroform)

The hydroxymethyl group provides a hydrophilic element, while the chloro-methylbenzyl portion contributes lipophilicity, creating a molecule with amphiphilic characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume